molecular formula C13H15IN2O B1413597 4-Iodo-1-(3-isopropoxybenzyl)-1H-pyrazole CAS No. 2206821-30-7

4-Iodo-1-(3-isopropoxybenzyl)-1H-pyrazole

Cat. No.: B1413597
CAS No.: 2206821-30-7
M. Wt: 342.18 g/mol
InChI Key: DXGQEYFRUDAGST-UHFFFAOYSA-N
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Description

4-Iodo-1-(3-isopropoxybenzyl)-1H-pyrazole is a functionalized pyrazole derivative designed for chemical and pharmacological research. Its molecular structure incorporates an iodine atom at the C4 position of the pyrazole ring, making it a versatile intermediate for metal-catalyzed cross-coupling reactions, such as the CuI-catalyzed C–O coupling used to synthesize alkoxypyrazoles . This reactivity allows researchers to efficiently create diverse libraries of C4-functionalized pyrazoles for structure-activity relationship (SAR) studies. Pyrazole scaffolds are of significant interest in medicinal chemistry due to their wide range of demonstrated biological activities. Related pyrazole compounds have been reported to exhibit potent antioxidant effects by inhibiting ROS production in human platelets and endothelial cells, and to show promising antiproliferative activity against various cancer cell lines . Furthermore, simple 4-iodopyrazole is a known inhibitor of alcohol dehydrogenase (ADH) enzymes in humans , suggesting that elaborated derivatives like 4-Iodo-1-(3-isopropoxybenzyl)-1H-pyrazole could serve as valuable starting points for developing enzyme inhibitors or molecular probes targeting dehydrogenase enzymes. This product is provided for Research Use Only and is intended for use by qualified researchers in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions, consulting relevant safety data sheets prior to use.

Properties

IUPAC Name

4-iodo-1-[(3-propan-2-yloxyphenyl)methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IN2O/c1-10(2)17-13-5-3-4-11(6-13)8-16-9-12(14)7-15-16/h3-7,9-10H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGQEYFRUDAGST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CN2C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Iodo-1-(3-isopropoxybenzyl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. Its structural features, including the pyrazole ring and the iodo substituent, suggest possible interactions with various biological targets. This article reviews the current understanding of the biological activity of this compound, supported by data tables and case studies.

  • Molecular Formula : C12H14N2O
  • Molecular Weight : 218.25 g/mol
  • CAS Number : 2206821-30-7

Biological Activity Overview

The biological activity of 4-Iodo-1-(3-isopropoxybenzyl)-1H-pyrazole has been explored in various studies, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, Alam et al. reported that certain pyrazole derivatives showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 3.125 µg/mL. This suggests that compounds like 4-Iodo-1-(3-isopropoxybenzyl)-1H-pyrazole could be further investigated for their potential as antimicrobial agents .

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been documented. A study highlighted the enzyme inhibitory activity of pyrazolo[1,5-a]pyrimidines, indicating that these compounds could serve as leads for developing new anticancer drugs . The structural characteristics of 4-Iodo-1-(3-isopropoxybenzyl)-1H-pyrazole may enhance its efficacy against specific cancer cell lines.

Structure-Activity Relationship (SAR)

The presence of the iodo group in 4-Iodo-1-(3-isopropoxybenzyl)-1H-pyrazole can significantly influence its biological activity. Iodine can enhance lipophilicity and alter electronic properties, potentially improving binding affinity to biological targets. Comparative studies on halogenated pyrazoles indicate that varying halogen substituents can lead to different biological profiles, which is crucial for optimizing drug design .

Table 1: Biological Activities of Pyrazole Derivatives

Compound NameActivity TypeMIC (µg/mL)Reference
4-Iodo-1-(3-isopropoxybenzyl)-1H-pyrazoleAntimicrobialTBD
Pyrazolo[1,5-a]pyrimidinesAnticancerTBD
Coumarin-substituted pyrazolesMRSA Inhibition3.125

Case Study 1: Antimicrobial Efficacy

In a recent study focusing on the synthesis and evaluation of novel coumarin-substituted pyrazoles, several compounds exhibited significant antimicrobial activity against MRSA. The results indicated that modifications to the pyrazole structure could enhance antibacterial properties, suggesting a pathway for developing new antibiotics based on the pyrazole scaffold .

Case Study 2: Enzyme Inhibition

Research into the enzyme inhibition properties of pyrazole derivatives has shown promising results. For example, studies have indicated that certain pyrazoles can inhibit key enzymes involved in cancer progression. The specific mechanism by which 4-Iodo-1-(3-isopropoxybenzyl)-1H-pyrazole interacts with these enzymes remains to be elucidated but represents an important area for future research .

Scientific Research Applications

Biological Activities

The biological applications of 4-iodo-1-(3-isopropoxybenzyl)-1H-pyrazole and its derivatives are noteworthy:

  • Inhibition of Alcohol Dehydrogenase : Some derivatives of 4-iodopyrazoles have been identified as inhibitors of liver alcohol dehydrogenase (LAD), which may have implications in treating alcohol-related disorders .
  • Antimicrobial Properties : Compounds derived from pyrazoles have exhibited significant antimicrobial activity. For example, certain pyrazole derivatives have been patented for their fungicidal properties, suggesting potential applications in agriculture and medicine .
  • Antipyretic and Analgesic Activities : Pyrazole-based compounds are known for their anti-inflammatory and analgesic effects, making them candidates for pain management therapies .

Case Study 1: CuI-Catalyzed Reactions

A study highlighted the efficiency of CuI-catalyzed reactions in synthesizing various alkoxy-substituted pyrazoles. The optimized conditions led to improved yields compared to previous methods, demonstrating the potential for scaling up these reactions for industrial applications .

Case Study 2: Sonogashira Cross-Coupling

Research on the Sonogashira cross-coupling reaction illustrated its utility in synthesizing complex pyrazole derivatives. This method was particularly effective in creating compounds with varied substituents that could be further explored for biological activity .

Summary of Applications

Application AreaDetails
Medicinal ChemistryInhibition of liver alcohol dehydrogenase; anti-inflammatory properties.
Synthetic ChemistryVersatile synthesis methods (CuI-catalyzed reactions, Sonogashira).
Agricultural ChemistryPotential fungicides derived from pyrazole structures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Iodo-1-(3-isopropoxybenzyl)-1H-pyrazole with analogs differing in substituent groups, iodine positioning, and benzyl linkage. Key findings are summarized in Table 1.

Substituent Effects on Reactivity and Yield

  • 4-Iodo-1-(4-methoxybenzyl)-1H-pyrazole :
    This analog replaces the 3-isopropoxy group with a 4-methoxybenzyl moiety. The electron-donating methoxy group at the para position enhances resonance stabilization but reduces steric hindrance compared to the ortho-positioned isopropoxy group. In palladium-catalyzed difluoromethylation, the 4-iodo derivative achieved a 60% yield, outperforming its 3-iodo counterpart (low yield), highlighting the importance of iodine positioning in cross-coupling efficiency .

  • 3-Iodo-1-(4-methoxyphenyl)-1H-pyrazole :
    Moving the iodine to the 3-position significantly reduces reactivity. For example, attempts to difluoromethylate this compound resulted in poor yields due to steric clashes between the iodine and catalyst .

  • 4-Iodo-1-(1-(4-methoxyphenyl)ethyl)-1H-pyrazole (Compound 31) :
    Replacing the benzyl group with a 1-(4-methoxyphenyl)ethyl linkage decreased synthetic yield to 73% (vs. 93% for the target compound), likely due to increased steric demands during cyclization .

Impact of Benzyl Group Modifications

  • Bulkiness of 3-Isopropoxy vs. This bulkiness may also reduce solubility in polar solvents compared to the 4-methoxy analog .
  • Ethyl vs. Benzyl Linkages :
    Derivatives with ethyl linkages (e.g., 3-Iodo-1-(1-ethoxyethyl)-1H-pyrazole ) exhibit lower boiling points (72°C at 1.8 mbar) compared to benzyl-linked analogs, reflecting reduced molecular weight and weaker intermolecular forces .

Table 1: Comparative Analysis of Pyrazole Derivatives

Compound Name Iodo Position Benzyl Substituent Reaction Yield Key Property Differences Reference
4-Iodo-1-(3-isopropoxybenzyl)-1H-pyrazole 4 3-isopropoxybenzyl 93% High steric bulk, optimal for coupling
4-Iodo-1-(4-methoxybenzyl)-1H-pyrazole 4 4-methoxybenzyl 60% (in CF2H) Enhanced resonance, lower steric hindrance
3-Iodo-1-(4-methoxyphenyl)-1H-pyrazole 3 4-methoxyphenyl Low yield Steric clashes reduce reactivity
4-Iodo-1-(1-(4-methoxyphenyl)ethyl)-1H-pyrazole 4 1-(4-methoxyphenyl)ethyl 73% Reduced yield due to ethyl linkage
3-Bromo-1-(1-ethoxyethyl)-1H-pyrazole 3 1-ethoxyethyl 85.6% Lower boiling point, easier purification

Preparation Methods

Synthesis of 1-Methyl-4-Iodopyrazole

A synthesis method for 1-methyl-4-iodopyrazole involves using 1-methylpyrazole as a raw material and iodine as an iodizing agent and oxidant to carry out an iodination reaction. The process includes mixing 1-methylpyrazole and iodine, heating the mixture to 40-80°C, and then adding an aqueous solution of an oxidant dropwise to perform the iodination reaction. After the reaction, alkali liquor is added to adjust the pH to 6-8, followed by cooling and crystallization to obtain 1-methyl-4-iodopyrazole in the form of light yellow crystals.

Reaction Conditions:

  • Reactants : 1-methylpyrazole and iodine
  • Iodination Temperature : 50-100°C (preferably 70-100°C)
  • Reaction Time : 1-12 hours (preferably 3-5 hours)
  • Molar Ratio : 1-methylpyrazole to iodine is 1:1.0-1.3
  • Oxidant : One of nitric acid, iodic acid, sulfur trioxide, or hydrogen peroxide (35-50% aqueous solution preferred)
  • Molar Ratio : 1-methylpyrazole to oxidant is 1:1.0-2.0
  • Addition Time : Oxidant aqueous solution is added dropwise over 1-5 hours (preferably 3-4 hours)
  • Alkali Liquor : 10-30 wt% sodium hydroxide aqueous solution or 10-25 wt% ammonia water

Procedure:

  • Mix 1-methylpyrazole with iodine in a reaction kettle under stirring.
  • Heat the mixture to 40-80°C by applying a small amount of steam to the jacket of the reaction kettle.
  • Add an aqueous solution of an oxidant dropwise over 1-5 hours, maintaining the reaction temperature at 50-100°C.
  • Monitor the reaction using HPLC (high-performance liquid chromatography) and continue the reaction for 1-12 hours until completion.
  • Cool the reaction mixture using cooling water through the jacket and transfer it to a neutralization kettle.
  • Cool the neutralization kettle jacket with cooling water and add sodium hydroxide aqueous solution dropwise until the pH of the mixture is 6-8.
  • Cool the mixture to crystallize the product, then centrifuge and dry the filter residue in a vacuum to obtain 1-methyl-4-iodopyrazole.

Chemical Reaction:

The reaction involves the replacement of hydrogen on the 4-position of the 1-methylpyrazole ring with iodine, which is a reversible reaction. An oxidant is added to react with hydrogen iodide, promoting the forward progress of the iodination reaction and ensuring full utilization of iodine.

Experimental Example:

  • Add 1000ml of water, 82g (1.0mol) of 1-methylpyrazole, and 560g of sodium acetate to a flask under stirring, and heat to reflux for 0.5 hours.
  • Add a solution of 1020g of iodine and 1000g of potassium iodide in 2000ml of water, and heat under reflux for 0.5 hours to effect iodination, followed by HPLC analysis.
  • Add 15 wt% sulfuric acid solution to adjust the pH of the mixed solution to 7, then cool to crystallize yellow crystals.
  • Dry and boil the mixture with benzene, separate and purify to obtain 120g of light yellow crystals of 1-methyl-4-iodopyrazole.

Results:

  • Yield: 57.8%
  • Purity: 97.5% (by HPLC analysis)
  • Melting Point: 61-63°C

Synthesis of 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole

The synthesis of 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole is achieved through the reaction of commercially available 5-chloro-1,3-dimethyl-1H-pyrazole with \$$I2/HIO3\$$ in refluxing acetic acid, yielding the desired iodopyrazole after flash chromatography.

Reaction:

5-chloro-1,3-dimethyl-1H-pyrazole reacts with \$$I2/HIO3\$$ in refluxing acetic acid.

Yield:

75% after flash chromatography.

Synthesis of Substituted-3-Iodo-1H-Pyrazole Derivatives

A convenient synthetic route for the preparation of 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives has been developed involving the protection of the N-H bond in substituted 3-iodo-1H-pyrazole derivatives with ethyl vinyl ether.

Reaction Conditions:

  • Protection reaction of N-H bond in substituted 3-iodo-1H-pyrazole derivatives with ethyl vinyl ether.
  • Migration of ethoxyethyl protecting group.

4-Iodo-1-(1-ethoxyethyl)-1H-pyrazole (3a):

Reaction was performed on a 9.43 mol scale of 4-iodo-1H-pyrazole (3). Purification by distillation gave the titled compound as a white oil with a yield of 93%, 2327 g, bp 70 ºC (2.2 mbar).

Spectroscopic Data:

  • 1H NMR (400 MHz, DMSO-d6) δ: 1.03 (t, J 7.0 Hz, 3H, CH2CH3), 1.57 (d, J 6.0 Hz, 3H, CHCH3), 3.17 (dq, J 9.6, 7.0 Hz, 1H, CHHCH3), 3.40 (dq, J 9.6, 7.0 Hz, 1H, CHHCH3), 5.54 (q, J 6.0 Hz, 1H, NCH), 7.58 (s, 1H, Ar-H), 8.13 (s, 1H, Ar-H).
  • 13C NMR (100 MHz, DMSO-d6) δ: 15.1, 21.5, 58.5, 63.6, 87.0, 133.0, 144.0.
  • MS , m/z (%) 266 (31), 222 (42), 194 (48).

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Iodo-1-(3-isopropoxybenzyl)-1H-pyrazole, and how do reaction conditions influence regioselectivity?

  • Methodology : The compound can be synthesized via acid-catalyzed N-alkylation of pyrazole precursors. For example, using 4-iodo-1H-pyrazole and 3-isopropoxybenzyl bromide under reflux in dichloromethane with trifluoroacetic acid (0.01 equiv) as a catalyst. Reaction temperature (28–32°C) and stoichiometric control of the alkylating agent (1.27 equiv) are critical to avoid side products . Sonogashira coupling or palladium-catalyzed cross-coupling may also be explored for functionalization .
  • Key Data : Typical yields range from 85–93% after purification via distillation or recrystallization, with NMR (¹H, ¹³C) and IR spectroscopy confirming regioselectivity .

Q. How can researchers validate the structural integrity of 4-Iodo-1-(3-isopropoxybenzyl)-1H-pyrazole?

  • Methodology : Combine multiple analytical techniques:

  • NMR Spectroscopy : Analyze ¹H and ¹³C chemical shifts to confirm substitution patterns (e.g., iodopyrazole C-I coupling at ~140 ppm in ¹³C NMR) .
  • X-ray Diffraction : Single-crystal X-ray analysis resolves ambiguous regiochemistry (e.g., distinguishing 3- vs. 4-iodo isomers) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and halogen isotopic patterns .

Q. What are the primary pharmacological or biochemical applications of this compound in current research?

  • Methodology : The iodopyrazole scaffold is frequently used as a cannabinoid receptor ligand analog. Competitive binding assays (e.g., inhibition of radiolabeled cannabinoid probes in synaptosomal membranes) and functional assays (e.g., electrically evoked twitch response in mouse vas deferens) are standard for evaluating receptor affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for iodopyrazole derivatives?

  • Methodology :

  • Purity Assessment : Use HPLC-MS to rule out impurities (e.g., residual alkylating agents or isomers) .
  • Receptor Specificity : Perform counter-screening against related receptors (e.g., TRPV1 or adenosine receptors) to confirm selectivity .
  • Meta-Analysis : Compare datasets using statistical tools like Bland-Altman plots to identify systematic biases across studies .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodology :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester or carbonate linkages) at the 3-isopropoxybenzyl position .
  • Co-Crystallization : Screen with co-formers (e.g., succinic acid) to enhance dissolution rates .
  • Lipophilicity Tuning : Replace the iodine atom with bioisosteres (e.g., trifluoromethyl) while retaining binding affinity .

Q. How do computational models predict the compound’s interaction with cannabinoid receptors, and what are their limitations?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in the CB1 receptor’s hydrophobic pocket .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS) .
  • Limitations : Force fields often underestimate halogen bonding contributions, necessitating experimental validation .

Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining yield and purity?

  • Methodology :

  • Flow Chemistry : Continuous flow reactors improve heat dissipation and reduce side reactions during alkylation .
  • DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading, solvent ratio) via response surface methodology .
  • In-Line Monitoring : Use PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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